8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxa-5-azaspiro[35]nonane-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the spirocyclic structure: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the carboxylic acid group: This step often involves the oxidation of an alcohol or aldehyde group to form the carboxylic acid.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic structure can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions can vary widely depending on the specific reaction but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can form ketones or aldehydes, while reduction can form alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride depends on its specific application. In general, it can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Oxa-8-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane hemioxalate
Uniqueness
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both an oxygen and nitrogen atom in the ring system. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Biologische Aktivität
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is a spirocyclic compound characterized by its unique structural features, including the presence of both oxygen and nitrogen atoms within its ring system. This compound has garnered interest in various fields of research due to its potential biological activities, particularly as a GPR119 agonist, which may have implications in metabolic disorders such as diabetes.
Chemical Structure and Properties
The molecular formula for 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is C8H13NO3⋅HCl, with a molecular weight of approximately 207.65 g/mol. Its spirocyclic structure contributes to its distinct chemical properties and reactivity.
Property | Value |
---|---|
Molecular Formula | C8H13NO3·HCl |
Molecular Weight | 207.65 g/mol |
Appearance | Solid |
Purity | ≥95% |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the spirocyclic structure via intramolecular nucleophilic substitution.
- Introduction of the carboxylic acid group through oxidation processes.
- Formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Biological Activity
Recent studies highlight the biological activity of 8-Oxa-5-azaspiro[3.5]nonane derivatives, particularly their role as GPR119 agonists. GPR119 is a receptor involved in glucose metabolism, making it a target for diabetes treatment.
Case Study: GPR119 Agonism
A study published in Bioorganic & Medicinal Chemistry evaluated various 7-azaspiro[3.5]nonane derivatives, identifying specific compounds that exhibited potent GPR119 agonistic activity. Notably, compound 54g demonstrated significant glucose-lowering effects in diabetic rat models, indicating its potential therapeutic application in managing type 2 diabetes .
The mechanism by which 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid exerts its biological effects is primarily through interaction with GPR119 receptors. Activation of these receptors enhances insulin secretion and decreases glucagon release, contributing to improved glycemic control.
Target | Effect | Result |
---|---|---|
GPR119 | Agonism | Increased insulin secretion |
Decreased glucagon release |
Research Applications
The compound's unique structure and biological activity make it a valuable candidate in several research applications:
- Medicinal Chemistry : As a lead compound for developing new antidiabetic drugs.
- Biochemical Studies : Investigating enzyme mechanisms and protein-ligand interactions.
- Material Science : Exploring its potential use in creating novel materials with unique properties.
Eigenschaften
IUPAC Name |
8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)6-4-9-8(5-12-6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQPLGCHMAQTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC(CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.